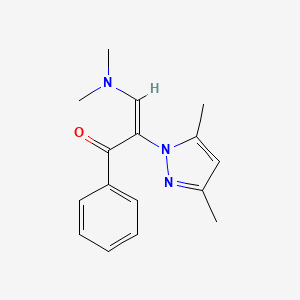

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one

Vue d'ensemble

Description

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to improve yield and efficiency. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Applications De Recherche Scientifique

Pharmacological Applications

Chalcone derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antitumor activities. The specific compound has been studied for its potential in several areas:

Antiviral Activity

Recent studies have highlighted the antiviral potential of chalcone derivatives against various viruses. For instance, compounds similar to (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one have shown effectiveness against viral enzymes such as proteases and polymerases involved in viral replication. This suggests that similar derivatives could be explored for developing antiviral agents targeting SARS-CoV-2 and other viral pathogens .

Antibacterial Properties

The compound has demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria. Research indicates that chalcones can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . In vitro studies have shown that modifications in the chalcone structure can enhance its efficacy against specific bacterial strains.

Antitumor Effects

Chalcones are also recognized for their anticancer properties. Studies have indicated that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . This makes it a candidate for further investigation in cancer therapy.

Coordination Chemistry Applications

The pyrazole moiety in the compound allows it to act as a ligand in coordination chemistry.

Ligand Formation

The 3,5-dimethylpyrazole component can coordinate with metal ions to form stable complexes. These complexes are useful in catalysis and materials science. For example, ligands derived from pyrazole have been utilized in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage and separation technologies .

Metal Complexes

Research has shown that metal complexes formed with pyrazole derivatives exhibit unique electronic properties that can be exploited in electronic devices and sensors. The ability to fine-tune the electronic properties through ligand modification is a significant advantage for developing novel materials .

Material Science Applications

The unique structural features of this compound make it suitable for applications in material science.

Organic Electronics

Chalcone derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to absorb light and convert it into electrical energy is crucial for developing efficient organic electronic devices .

Photochemical Applications

The photochemical stability of chalcones allows them to be used as photoinitiators in polymerization processes. Their ability to generate reactive species upon exposure to UV light makes them valuable in the production of polymers used in coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylamino and pyrazolyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chalcones: Other chalcones with different substituents on the aromatic rings.

Pyrazoles: Compounds containing the pyrazole ring with various functional groups.

Amines: Compounds with dimethylamino groups attached to different molecular frameworks.

Uniqueness

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties

Activité Biologique

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one, commonly referred to as compound 956377-72-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and synthetic pathways.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O |

| Molar Mass | 269.34 g/mol |

| CAS Number | 956377-72-3 |

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in glioma cells, suggesting potential applications in cancer therapy.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, one derivative (designated as 5f) showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was identified as apoptosis induction, with flow cytometry confirming cell cycle arrest as a significant pathway leading to cell death.

The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's structure allows it to engage with specific molecular targets, potentially influencing signaling pathways associated with cancer cell survival.

Key Findings from Research

- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, a crucial feature for effective anti-cancer agents.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant disruptions in the cell cycle of cancer cells, further contributing to its cytotoxic effects .

- Selectivity : Importantly, the compound demonstrated minimal toxicity towards healthy cells (L929 cell line), indicating a degree of selectivity that is desirable in cancer therapeutics.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with other compounds within the same class:

| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 5f | 5.13 | C6 Glioma | Apoptosis |

| 5-Fluorouracil | 8.34 | C6 Glioma | Antimetabolite |

| Compound X | TBD | TBD | TBD |

Case Studies

Recent studies have focused on synthesizing derivatives of pyrazole-containing compounds to explore their biological activities further. A notable case involved the synthesis and evaluation of various oxime ether derivatives related to pyrazole structures, which exhibited promising anticancer properties .

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12-10-13(2)19(17-12)15(11-18(3)4)16(20)14-8-6-5-7-9-14/h5-11H,1-4H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTTUOUYPMOQKZ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.